molecular formula C17H18BrNO2 B5696522 N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide

N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide

カタログ番号 B5696522
分子量: 348.2 g/mol
InChIキー: QWPIHZXWUPUORE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, also known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BDA-410 is a potent inhibitor of the endoplasmic reticulum (ER) stress response, which is a cellular process that plays a crucial role in maintaining cellular homeostasis and responding to various stress stimuli.

作用機序

N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide exerts its effects through the inhibition of the ER stress response, which is a cellular process that plays a crucial role in maintaining cellular homeostasis and responding to various stress stimuli. N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide inhibits the activity of the ER stress sensor IRE1α, which is a key mediator of the ER stress response. By inhibiting IRE1α, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide prevents the activation of downstream signaling pathways that promote cell survival and proliferation, leading to ER stress-mediated apoptosis.
Biochemical and Physiological Effects
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of IRE1α activity, the induction of ER stress-mediated apoptosis, and the improvement of glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has also been shown to protect neurons from ER stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

One advantage of using N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in lab experiments is its potency and specificity for inhibiting the ER stress response through the inhibition of IRE1α activity. However, one limitation of using N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide is its potential toxicity at high concentrations, which can affect the interpretation of experimental results.

将来の方向性

There are several future directions for the study of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, including the development of more potent and selective inhibitors of the ER stress response, the investigation of the therapeutic potential of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in other diseases, and the exploration of the molecular mechanisms underlying the effects of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide on cellular signaling pathways. Additionally, the development of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide as a potential therapeutic agent for human diseases will require further preclinical and clinical studies to evaluate its safety and efficacy.

合成法

The synthesis of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide involves several steps, including the reaction of 4-bromo-3,5-dimethylphenol with benzyl bromide, followed by the reaction of the resulting benzylated phenol with chloroacetyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with ammonium acetate to yield N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide.

科学的研究の応用

N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. In cancer research, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to inhibit the growth and survival of cancer cells by inducing ER stress-mediated apoptosis. In neurodegenerative disease research, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to protect neurons from ER stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease. In metabolic disorder research, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

特性

IUPAC Name

N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-12-8-15(9-13(2)17(12)18)21-11-16(20)19-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPIHZXWUPUORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。